Methylionene
Overview
Description
Methylionene, also known as α-cetone, α-ionone or 6-methylionone, is an organic compound with the chemical formula C14H22O . It is one of a group of isomers called ionones, all of which possess floral or woody aromas and are commonly used in scented products .
Synthesis Analysis
The synthesis of Methylionene has been reported in a study where “iso”-beta-ionone and “iso”-beta-isomethylionone were prepared from delta-pyronene via 1,6,6-trimethyl-2-methylene cyclohexan-1-ol .
Molecular Structure Analysis
Methylionene has a molecular formula of C14H22O and a molecular weight of 206.3239 g/mol . The IUPAC Standard InChI is InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3 .
Physical And Chemical Properties Analysis
Methylionene is a type of compound known as sesquiterpenoids . It is derived from Sclerophoma pythiophila and is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Scientific Research Applications
Neurological Applications
- Alzheimer's Disease and Memory Enhancement: Methylene Blue (MB) shows potential in improving memory and treating Alzheimer's disease. It modulates the cGMP pathway, influencing various neurological functions (Oz, Lorke, Hasan, & Petroianu, 2011).
- Neuroprotective Actions: MB serves as an alternative mitochondrial electron transfer carrier, reducing mitochondrial superoxide production. It offers protection against neurotoxicity and enhances cellular oxygen consumption, beneficial in Parkinson’s disease and stroke treatment (Poteet et al., 2012).
Diagnostic and Surgical Applications
- Intraoperative Fluorescent Imaging: Recently, MB's role as a fluorophore in surgery has gained attention. It assists in visualizing structures like ureters, parathyroid glands, pancreatic tumors, and aids in breast cancer tumor margin detection (Cwalinski et al., 2020).
- Staining in Histological Studies: MB is used for in vivo staining of the nervous system, aiding in the study of the brain's intercellular fluid circulation and the structure of the microcirculatory tract (Kondor, Tykholaz, & Guminskyi, 2022).
Environmental and Industrial Applications
- Dye Removal in Water Treatment: MB is effective in treating water contaminated with dyes. Various biosorbents like soybean hulls and montmorillonite clay show high efficiency in adsorbing MB from water, demonstrating its potential in wastewater treatment (Cusioli et al., 2019); (Almeida et al., 2009).
- Adsorption Studies: The adsorption of MB is studied for environmental clean-up, with research focusing on different adsorbents and their capacities (Yousefi-Limaee, Hadavand, & Rahmani, 2022).
Photodynamic Therapy
- Cancer and Microbial Infection Treatment: MB is used in photodynamic therapy (PDT) for treating cancer and microbial infections due to its low toxicity and efficient photosensitizing properties (Wainwright, 2005).
Safety And Hazards
properties
IUPAC Name |
4,4,7,8-tetramethyl-2,3-dihydro-1H-naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-10-7-8-13-12(11(10)2)6-5-9-14(13,3)4/h7-8H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJRXZWVNPHANR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCC2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185125 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |
CAS RN |
31197-54-3 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031197543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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